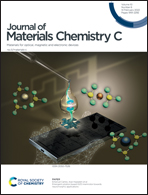Axial and helical thermally activated delayed fluorescence bicarbazole emitters: opposite modulation of circularly polarized luminescence through intramolecular charge-transfer dynamics†
Journal of Materials Chemistry C Pub Date: 2021-08-18 DOI: 10.1039/D1TC03019A
Abstract
The rationalization of the molecular parameters that influence the intensity and sign of circularly polarized luminescence (CPL) for chiral emitters is a challenging task and remains of high interest for future chiral optoelectronic applications. In this report, we explore the design of novel chiral donor–acceptor structures based on C2-symmetric bicarbazole systems and compare the influence of the type of chirality, namely axial versus helical, and the electron withdrawing strength of the acceptor units on the resulting photophysical and CPL properties. By using carbonyl-based acceptors with both axial and helical electron donors, CP-Thermally Activated Delayed Fluoresence (TADF) can be obtained, whose efficiency depends on the dihedral angle between the carbazole moieties, related to the axial and helical chirality of the compounds. The latter also impacts the intensity of the CPL, which shows an opposite trend as a function of the polarity of the solvent, with a notably strong increase of the luminescence dissymmetry factor, glum, for the helical donor–acceptor compounds related to a subtle reoarganization of the intramolecular charge-transfer process.

Recommended Literature
- [1] Balanced work function as a driver for facile hydrogen evolution reaction – comprehension and experimental assessment of interfacial catalytic descriptor†
- [2] Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†
- [3] Blue thermally activated delayed fluorescence emitters with a δ-pyridoindole donor moiety†
- [4] C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals
- [5] Characterisation of three terpene synthases for β-barbatene, β-araneosene and nephthenol from social amoebae†
- [6] Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interface
- [7] Cellulose-supported chiral rhodium nanoparticles as sustainable heterogeneous catalysts for asymmetric carbon–carbon bond-forming reactions†
- [8] Calibration set selection method based on the “M + N” theory: application to non-invasive measurement by dynamic spectrum
- [9] Battery/supercapacitor hybrid via non-covalent functionalization of graphene macro-assemblies†
- [10] Buffer-free integrative nanofluidic device for real-time continuous flow bioassays by ion concentration polarization†










